molecular formula C18H25NO4S2 B2947352 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034315-83-6

2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2947352
CAS No.: 2034315-83-6
M. Wt: 383.52
InChI Key: OPAWSWZLMSHQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,3,5,6-Tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a synthetic organic compound featuring a thiophen-3-yl ethoxy backbone modified with a tetramethylbenzenesulfonamido group.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S2/c1-12-9-13(2)15(4)18(14(12)3)25(21,22)19-10-17(23-7-6-20)16-5-8-24-11-16/h5,8-9,11,17,19-20H,6-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAWSWZLMSHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula (Inferred) Key Functional Groups Molecular Weight (g/mol) Application Hazards
2-[2-(2,3,5,6-Tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol C₂₁H₂₇NO₄S₂ Sulfonamido, thiophene, ethan-1-ol ~425.6 (estimated) Pharmaceutical/Materials R&D Not reported
N-(2-(2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)dodecan-1-amine C₂₄H₄₃NO₃S Thiophene, ethoxy chain, alkylamine ~449.7 Biomedical imaging Not reported
2-(Thiophen-3-yl)ethan-1-ol C₆H₈OS Thiophene, ethan-1-ol 128.19 Synthetic precursor Not reported
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₃ Phenoxyethoxy, tetramethylbutyl 292.4 Industrial R&D Acute toxicity, eye damage

Biological Activity

The compound 2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic molecule with potential biological activities that warrant investigation. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

The compound has a molecular formula of C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S and a molar mass of approximately 350.48 g/mol. Its structure features a sulfonamide group, an ethoxy chain, and a thiophene ring, which are significant for its biological interactions.

Synthesis

While specific synthesis pathways for this compound are not extensively documented in the literature, compounds with similar structures often involve multi-step organic synthesis techniques including:

  • Sulfonation : Introduction of the sulfonamide group.
  • Etherification : Formation of the ethoxy linkage.
  • Functionalization : Modifications involving thiophene derivatives.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Compounds containing thiophene rings have been reported to possess anticancer activity. The interaction of the thiophene moiety with cellular targets could lead to apoptosis in cancerous cells. In vitro studies on related compounds suggest that they may induce cell cycle arrest and enhance apoptosis in several cancer cell lines.

Anti-inflammatory Effects

The incorporation of the tetramethylbenzenesulfonamide moiety may contribute to anti-inflammatory properties. Research on sulfonamide-based compounds has indicated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

StudyFindings
Antimicrobial Efficacy A study on sulfonamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.
Cancer Cell Line Study In vitro tests revealed that thiophene-containing compounds can induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
Inflammation Model Research indicated that certain sulfonamide derivatives reduced inflammation markers in animal models, supporting the hypothesis for anti-inflammatory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.